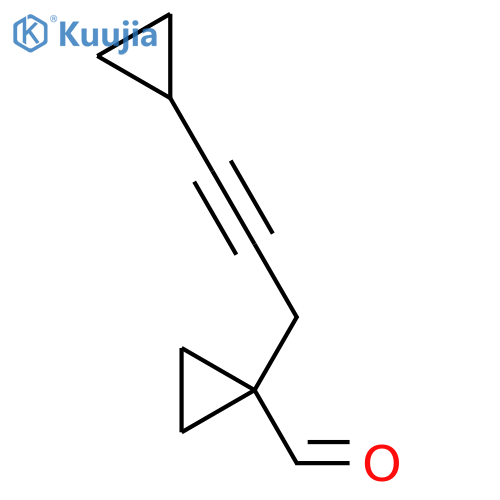

Cas no 2172038-99-0 (1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde)

1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde

- EN300-1620724

- 2172038-99-0

- 1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde

-

- インチ: 1S/C10H12O/c11-8-10(6-7-10)5-1-2-9-3-4-9/h8-9H,3-7H2

- InChIKey: FYRFXSIKEBKNPK-UHFFFAOYSA-N

- ほほえんだ: O=CC1(CC#CC2CC2)CC1

計算された属性

- せいみつぶんしりょう: 148.088815002g/mol

- どういたいしつりょう: 148.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 17.1Ų

1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1620724-1.0g |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 1g |

$1658.0 | 2023-06-04 | ||

| Enamine | EN300-1620724-2.5g |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 2.5g |

$3249.0 | 2023-06-04 | ||

| Enamine | EN300-1620724-0.25g |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 0.25g |

$1525.0 | 2023-06-04 | ||

| Enamine | EN300-1620724-100mg |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 100mg |

$1244.0 | 2023-09-22 | ||

| Enamine | EN300-1620724-500mg |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 500mg |

$1357.0 | 2023-09-22 | ||

| Enamine | EN300-1620724-10000mg |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 10000mg |

$6082.0 | 2023-09-22 | ||

| Enamine | EN300-1620724-0.1g |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 0.1g |

$1459.0 | 2023-06-04 | ||

| Enamine | EN300-1620724-250mg |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 250mg |

$1300.0 | 2023-09-22 | ||

| Enamine | EN300-1620724-5.0g |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 5g |

$4806.0 | 2023-06-04 | ||

| Enamine | EN300-1620724-0.5g |

1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde |

2172038-99-0 | 0.5g |

$1591.0 | 2023-06-04 |

1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehydeに関する追加情報

1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde (CAS No. 2172038-99-0): A Comprehensive Overview

1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde (CAS No. 2172038-99-0) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of propargylic aldehydes, which are known for their reactivity and versatility in synthetic transformations. The presence of a cyclopropyl group and a propargylic moiety in the structure imparts distinct chemical properties, making it an intriguing subject for both academic research and industrial applications.

The cyclopropyl group in 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde is a three-membered cyclic alkane that exhibits high ring strain. This strain can be harnessed to drive various chemical reactions, such as ring-opening reactions, cycloadditions, and rearrangements. The propargylic moiety, on the other hand, is a versatile functional group that can undergo a wide range of transformations, including metal-catalyzed coupling reactions, cycloisomerizations, and hydrogenations. These properties make 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde an attractive building block for the synthesis of complex organic molecules.

In recent years, there has been a growing interest in the development of new synthetic methodologies for the preparation of propargylic aldehydes. One notable approach involves the use of transition-metal catalysts to promote the coupling of terminal alkynes with carbonyl compounds. For example, palladium-catalyzed reactions have been successfully employed to synthesize 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde from readily available starting materials. These methods not only provide high yields but also offer excellent functional group tolerance, making them suitable for large-scale production.

The potential applications of 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde in medicinal chemistry are particularly noteworthy. Propargylic aldehydes have been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The cyclopropyl group can enhance these activities by modulating the conformational flexibility and lipophilicity of the molecule. For instance, studies have demonstrated that cyclopropyl-containing propargylic aldehydes can selectively inhibit certain enzymes involved in inflammatory pathways, making them promising candidates for the development of new therapeutic agents.

Furthermore, 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde has been explored as a key intermediate in the synthesis of bioactive natural products and pharmaceuticals. Its unique structure allows for the introduction of diverse functional groups through various chemical transformations, enabling the synthesis of complex molecules with high stereochemical control. This versatility has led to its use in the preparation of analogs of known drugs and potential lead compounds for drug discovery programs.

In addition to its synthetic utility, 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde has also been studied for its potential as a probe molecule in chemical biology. The ability to selectively modify proteins or nucleic acids using this compound can provide valuable insights into biological processes at the molecular level. For example, it has been used to investigate protein-protein interactions and post-translational modifications, contributing to our understanding of cellular signaling pathways.

The environmental impact of 1-(3-cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde is another important consideration. Green chemistry principles emphasize the need for sustainable synthetic methods that minimize waste and reduce environmental toxicity. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses of this compound. For instance, homogeneous catalysis using earth-abundant metals such as iron and cobalt has shown promise in reducing the environmental footprint associated with its production.

In conclusion, 1-(3-cyclopropylprop-2 yn 1 yl)cyclopropane 1 carbaldehyde (CAS No 2172038 99 0) represents a fascinating compound with significant potential in both academic research and industrial applications Its unique structural features endow it with remarkable reactivity and versatility making it an invaluable building block for the synthesis of complex organic molecules Moreover its biological activities and utility as a probe molecule further highlight its importance in medicinal chemistry and chemical biology As research continues to advance we can expect to see even more innovative uses for this intriguing compound

2172038-99-0 (1-(3-Cyclopropylprop-2-yn-1-yl)cyclopropane-1-carbaldehyde) 関連製品

- 2227813-88-7(rac-3-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylpyridin-2-amine)

- 3273-54-9(Pyrimidin-4(5h)-one)

- 18033-75-5(Silane,methoxydimethyl-)

- 26286-55-5(2-(2-methyl-1H-imidazol-1-yl)aniline)

- 1261851-74-4(5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone)

- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)

- 878377-56-1(4-(2-phenylphenyl)piperidine)

- 1038310-70-1(N-(2-Methylbutyl)cyclopropanamine)

- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)

- 2310139-85-4(4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine)